4-Chloro-5-iodo-2-methoxybenzoic acid

Overview

Description

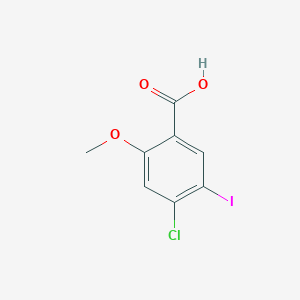

“4-Chloro-5-iodo-2-methoxybenzoic acid” is a chemical compound with the molecular formula C8H6ClIO3 . It is a derivative of benzoic acid, which has been substituted with chlorine, iodine, and a methoxy group .

Molecular Structure Analysis

The molecular structure of “4-Chloro-5-iodo-2-methoxybenzoic acid” consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom, an iodine atom, and a methoxy group . The exact positions of these substituents can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5-iodo-2-methoxybenzoic acid” include a molecular weight of 312.49 . Other properties such as boiling point, solubility, and lipophilicity are also provided .Scientific Research Applications

Spectroscopic and Structural Analysis

4-Chloro-5-iodo-2-methoxybenzoic acid (4A5Cl2MBA) has been studied using spectroscopic techniques like FTIR, FT-Raman, UV, and NMR. These studies help in understanding the fundamental modes, structural characteristics, and electronic properties of the molecule. Such analysis is crucial for material science and chemical research (Poiyamozhi et al., 2012).

Chemical Synthesis and Reactions

Research has been conducted on the use of 3-iodo-4-methoxybenzoic acid methylester in Suzuki cross-coupling reactions to produce biaryls. This demonstrates the compound's role in facilitating complex chemical reactions, which are integral to organic synthesis and pharmaceutical development (Chaumeil et al., 2000).

Antimicrobial Applications

Compounds containing the 5-chloro-2-methoxy benzohydrazide moiety, derived from 5-chloro-2-methoxybenzoate, have shown significant antibacterial and antifungal activities. This highlights its potential application in developing new antimicrobial agents (Prasanna Kumar et al., 2013).

Molecular Complex Formation

Studies on the formation of molecular complexes with metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) using 4-chloro-2-methoxybenzoic acid anion have been conducted. Such research is essential in the field of coordination chemistry and for applications in catalysis and material sciences (Ferenc et al., 2006).

Molluscicidal Agents

Research into the synthesis of derivatives like 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, which is a 5-chlorosalicylic acid derivative incorporating morpholine moiety, indicates its potential as a molluscicidal agent. This could have implications in pest control and environmental management (Duan et al., 2014).

Aromatic Nucleophilic Substitution Studies

The compound has been used in studies of aromatic nucleophilic substitution, which is fundamental in understanding chemical reactivity and mechanism in organic chemistry (HasegawaYoshinori, 1983).

Pharmaceutical Metabolite Analysis

4-Chloro-5-iodo-2-methoxybenzoic acid derivatives have been synthesized and identified as metabolites in drugs like metoclopramide, aiding in understanding drug metabolism and pharmacokinetics (Maurich et al., 1994).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that halogenated benzoic acids can participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions .

Biochemical Pathways

Similar compounds have been shown to influence pathways involving halogenated aromatic compounds .

Pharmacokinetics

The presence of halogens and a methoxy group in the molecule could potentially influence its solubility, absorption, and metabolic stability .

Result of Action

Similar compounds have been shown to influence cellular processes through their interactions with various enzymes and receptors .

Safety and Hazards

“4-Chloro-5-iodo-2-methoxybenzoic acid” is classified as hazardous, with warnings for skin and eye irritation, and specific target organ toxicity . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

4-chloro-5-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXULZZPLSJNDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B1431898.png)

![5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1431902.png)

![Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431904.png)

![2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431910.png)

![4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431913.png)

![methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431914.png)